molecular formula C18H12BrN3O5S B6098631 5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B6098631
M. Wt: 462.3 g/mol
InChI Key: STKJFPPLZHATCE-UHFFFAOYSA-N
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Description

The compound 5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxybenzaldehyde and 4-nitrobenzyl bromide.

    Formation of Intermediate: The first step involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-nitrobenzyl bromide in the presence of a base like potassium carbonate to form the intermediate 3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-thioxodihydropyrimidine-4,6(1H,5H)-dione in the presence of a suitable catalyst such as piperidine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Condensation: The aldehyde group can participate in further condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide).

    Condensation: Amines or hydrazines, acidic or basic catalysts.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amino derivative.

    Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.

    Condensation Products: Formation of Schiff bases or hydrazones.

Scientific Research Applications

5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the nitro and bromine groups can facilitate interactions with biological macromolecules through hydrogen bonding, van der Waals forces, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-{3-fluoro-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of 5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in the presence of the bromine atom, which can participate in unique substitution reactions not possible with other halogens. Additionally, the combination of the nitrobenzyl and thioxodihydropyrimidine moieties provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

5-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O5S/c19-14-8-11(7-13-16(23)20-18(28)21-17(13)24)3-6-15(14)27-9-10-1-4-12(5-2-10)22(25)26/h1-8H,9H2,(H2,20,21,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKJFPPLZHATCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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